molecular formula C10H14ClNO3 B1422282 (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride CAS No. 70601-63-7

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

Cat. No. B1422282
CAS RN: 70601-63-7
M. Wt: 231.67 g/mol
InChI Key: OWJANEXICRZDJT-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” is a compound with the molecular formula C10H13NO3 . It is also known by other names such as “®-3-amino-3-(4-methoxyphenyl)propanoic acid” and "®-3-amino-3-(4-methoxy-phenyl)-propionic acid" . This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be represented by its IUPAC name “(3 R )-3-amino-3- (4-methoxyphenyl)propanoic acid” and its InChI representation "InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)9 (11)6-10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” include a molecular weight of 195.21 g/mol, an XLogP3 of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has explored the use of related compounds in organic synthesis, highlighting their versatility in forming complex molecules. For example, a study demonstrated the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones, illustrating the reactivity of methoxyphenyl compounds in synthesizing cyclic structures, which could be relevant for (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride in synthesizing biologically active molecules (Brown et al., 1971).

Corrosion Inhibition

A compound structurally similar to (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been reported to effectively inhibit the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency. This suggests potential applications of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride in corrosion inhibition formulations (Bentiss et al., 2009).

Analytical Chemistry and Pharmacokinetics

Research has developed stereoselective HPLC assays for enantiomers of compounds similar to (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, such as TJ0711 enantiomers, highlighting the compound's potential for use in pharmacokinetic studies and analytical chemistry to study the behavior of drug substances in biological systems (Sun et al., 2009).

Enantioselective Synthesis and Chiral Analysis

The enantioselective synthesis of neuroexcitants and other biologically relevant molecules showcases the application of amino acid derivatives in producing enantiomerically pure compounds, which is essential for the development of pharmaceuticals with specific activity profiles (Pajouhesh et al., 2000).

properties

IUPAC Name

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJANEXICRZDJT-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679943
Record name O-Methyl-D-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

CAS RN

70601-63-7
Record name O-Methyl-D-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Reactant of Route 6
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.